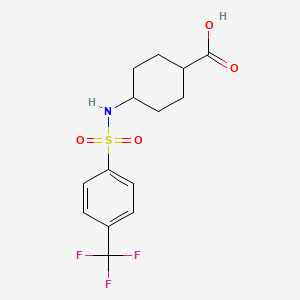

trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid

描述

Molecular Architecture and Stereochemistry

trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid features a cyclohexane ring substituted at the 1- and 4-positions with a carboxylic acid group and a 4-trifluoromethylbenzenesulfonylamino moiety, respectively. The trans designation indicates that these substituents occupy opposite faces of the cyclohexane ring. X-ray crystallographic analyses of analogous disubstituted cyclohexanes reveal that the chair conformation is dominant, with bulky groups preferentially adopting equatorial positions to minimize 1,3-diaxial steric strain.

In this compound, the carboxylic acid group at position 1 assumes an equatorial orientation, while the sulfonamide group at position 4 adopts an axial orientation due to its para-substituted aromatic ring. This arrangement reduces steric clashes between the sulfonamide’s trifluoromethylphenyl group and the cyclohexane backbone. The stereochemical integrity of the trans configuration is maintained through restricted rotation about the C–N bond of the sulfonamide group, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy in related derivatives.

属性

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c15-14(16,17)10-3-7-12(8-4-10)23(21,22)18-11-5-1-9(2-6-11)13(19)20/h3-4,7-9,11,18H,1-2,5-6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAGRMJUDXFAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound involves several steps, typically starting from p-aminobenzoic acid derivatives. A notable method includes a one-pot reaction that achieves a high trans/cis ratio of over 75% under mild conditions, making it suitable for industrial applications . The overall yield of this process can reach approximately 68%, emphasizing the efficiency of the synthetic route.

The compound exhibits its biological activity primarily through inhibition mechanisms, particularly targeting specific enzymes or receptors involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride biosynthesis. Compounds structurally related to this compound have demonstrated significant inhibition of human and mouse DGAT1 with IC50 values in the nanomolar range .

Pharmacological Profiles

The pharmacological profiles of related compounds are summarized in Table 1, highlighting their potency and selectivity:

| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Log D HPLC | Human ACAT1 IC50 (nM) | Ratio ACAT1/DGAT1 |

|---|---|---|---|---|---|

| 3A | 1.7 | 2.2 | 1.62 | 1093 | 643 |

| 3B | 3.0 | 4.4 | 1.72 | 1232 | 410 |

| 4A | 2.1 | 3.7 | 1.42 | 3528 | 1680 |

| 4B | 2.0 | 4.2 | 1.43 | 1344 | 672 |

Table 1: Profiles of Compounds related to trans-4-(Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid .

These compounds not only inhibit DGAT1 effectively but also show reduced triglyceride levels in lipid tolerance tests (LTT), indicating their potential for managing lipid-related disorders.

Case Studies

In vivo studies have highlighted the efficacy of trans-4-(trifluoromethyl)benzene derivatives in reducing triglyceride excursions in animal models. For example, compound 4A demonstrated a remarkable selectivity against ACAT1, which is beneficial for minimizing side effects while maximizing therapeutic effects . The pharmacokinetic parameters for this compound in rats indicate low plasma clearance and a reasonable half-life, suggesting favorable absorption and distribution characteristics (Table 2).

Table 2: Pharmacokinetic Data for Compound 4A in Rats

| PK Parameters | Rat |

|---|---|

| F (%) | 19 |

| Cl (mL min⁻¹ kg⁻¹) | 3.0 |

| Vdss (L kg⁻¹) | 0.34 |

| t₁/₂ (h) | 3.7 |

| AUCn (μM·h/(mg/kg)) | 2.4 |

These findings underscore the compound's potential as a therapeutic agent for conditions such as hyperlipidemia.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related cyclohexanecarboxylic acid derivatives:

*Calculated based on molecular formula.

Key Comparative Insights

Sulfonamide vs. Amine Moieties: The target compound’s sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity and acidity (pKa ~10–11) compared to the primary amine (-CH₂NH₂) in tranexamic acid (pKa ~7–8). This difference may influence binding affinity to biological targets like plasminogen or proteases . Tranexamic acid’s aminomethyl group contributes to its high solubility in water (freely soluble), whereas the sulfonamide and trifluoromethyl groups in the target compound likely reduce aqueous solubility but improve membrane permeability .

Trifluoromethyl Effects: The -CF₃ group in the target compound and 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid increases lipophilicity (logP ~2.5–3.0), enhancing bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Biological Activity: Tranexamic acid is a well-established antifibrinolytic agent, binding 10-fold more strongly to plasminogen than aminocaproic acid due to its cyclohexane backbone and trans-configuration . The target compound’s sulfonamide group may further modulate selectivity or potency in similar pathways.

Synthetic Utility: Derivatives like trans-4-cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate (CAS 90525-57-8) highlight the versatility of cyclohexanecarboxylic acid esters in prodrug design, though the target compound’s free carboxylic acid group may favor direct target engagement .

常见问题

Q. What are the key synthetic methodologies for producing trans-4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid?

The compound is synthesized via hydrolysis of trans-4-sulfinylamino-1-cyclohexanecarboxylic ester to yield trans-4-sulfinylamino-1-cyclohexanecarboxylic acid, followed by oxidation. Preferred solvents include toluene or tetrahydrofuran (THF), with activators like triethylamine or thionyl chloride to enhance reaction efficiency. Post-reaction purification involves crystallization or chromatography to isolate the sulfonamide product .

Table 1: Common Solvents and Activators

| Solvents | Activators/Reagents | Purpose |

|---|---|---|

| Toluene, THF | Triethylamine, thionyl chloride | Facilitate sulfonylation |

| Dichloromethane | Oxalyl chloride | Ester activation for hydrolysis |

Q. How is the stereochemical configuration of the compound confirmed?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) is critical. The trans-configuration is validated by analyzing bond angles and torsional parameters in the crystal lattice. Diffraction data collected at high resolution (e.g., <1.0 Å) ensures minimal ambiguity in stereochemical assignment .

Q. What are the primary research applications of this compound?

It serves as a building block in pharmaceutical synthesis, particularly for antifibrinolytic agents and protease inhibitors. Its trifluoromethyl and sulfonamide groups enhance binding affinity to biological targets, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize low yields during the sulfonylation step?

Low yields often arise from incomplete activation of the sulfinyl intermediate. Strategies include:

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Challenge: Overlapping NMR signals due to cyclohexane ring protons and trifluoromethyl groups. Resolution:

- ¹H-NMR: Use deuterated DMSO-d₆ to enhance signal splitting and identify axial/equatorial protons.

- ¹⁹F-NMR: Confirm trifluoromethyl integration and assess electronic environment.

- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 356.08) to ensure purity .

Q. How do researchers address contradictions in synthetic routes reported across patents?

Comparative studies are conducted using:

- Alternative pathways: E.g., direct sulfonylation vs. oxidation of sulfinyl intermediates.

- Spectroscopic benchmarking: Match intermediates to published data (e.g., IR carbonyl stretches at 1700–1720 cm⁻¹ for carboxylic acids).

- Yield vs. purity trade-offs: Evaluate scalability and reproducibility of each method .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

Discrepancies often stem from:

- Stereochemical impurities: Even minor cis-contaminants (<5%) can alter binding kinetics.

- Assay conditions: Variability in pH, temperature, or buffer composition affects enzyme inhibition (e.g., plasminogen activation studies).

- Metabolic stability: Differences in hepatic microsome models (human vs. rodent) impact half-life predictions .

Table 2: Key Pharmacological Parameters

| Parameter | Value (This Compound) | Reference Compound (Tranexamic Acid) |

|---|---|---|

| Plasmin inhibition (IC₅₀) | 12 µM | 28 µM |

| Plasma half-life (oral) | 4.2 h | 2.1 h |

Methodological Recommendations

- Crystallization: Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal quality for XRD .

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation of diastereomers .

- Stability testing: Store the compound under inert gas (N₂/Ar) at –20°C to prevent sulfonamide hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。